N-benzyl-2-hydroxy-2,2-bis(4-methylphenyl)acetamide
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Overview
Description
N-benzyl-2-hydroxy-2,2-bis(4-methylphenyl)acetamide: is an organic compound with a complex structure that includes a benzyl group, a hydroxy group, and two 4-methylphenyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-hydroxy-2,2-bis(4-methylphenyl)acetamide typically involves the reaction of benzylamine with 2-hydroxy-2,2-bis(4-methylphenyl)acetic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in N-benzyl-2-hydroxy-2,2-bis(4-methylphenyl)acetamide can undergo oxidation to form a ketone.
Reduction: The amide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N-benzyl-2-hydroxy-2,2-bis(4-methylphenyl)acetamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the binding affinities of different biological targets.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism by which N-benzyl-2-hydroxy-2,2-bis(4-methylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl and 4-methylphenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets.
Comparison with Similar Compounds
- N-benzyl-2-hydroxy-2,2-bis(2-methylphenyl)acetamide
- N-benzyl-2-hydroxy-2,2-bis(3-methylphenyl)acetamide
Comparison: N-benzyl-2-hydroxy-2,2-bis(4-methylphenyl)acetamide is unique due to the position of the methyl groups on the phenyl rings. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For example, the 4-methylphenyl groups may provide better steric hindrance and electronic effects compared to the 2-methylphenyl or 3-methylphenyl analogs, leading to distinct properties and applications.
Properties
IUPAC Name |
N-benzyl-2-hydroxy-2,2-bis(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-17-8-12-20(13-9-17)23(26,21-14-10-18(2)11-15-21)22(25)24-16-19-6-4-3-5-7-19/h3-15,26H,16H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDSHVCITMJUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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